
1,4-Pentanedione, 3-acetyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Pentanedione, 3-acetyl-1-phenyl- is an organic compound with the molecular formula C({11})H({12})O(_{2}). It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Pentanedione, 3-acetyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride in the presence of sodium amide and anhydrous ammonia . The reaction is carried out in a three-necked flask equipped with an air condenser, mechanical stirrer, and a glass stopper. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation reagent is added slowly. The reaction is allowed to proceed for several hours, and the product is purified by vacuum distillation.
Industrial Production Methods
Industrial production methods for 1,4-pentanedione, 3-acetyl-1-phenyl- typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Pentanedione, 3-acetyl-1-phenyl- undergoes various chemical reactions, including:
Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Pentanedione, 3-acetyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,4-pentanedione, 3-acetyl-1-phenyl- involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound can act as a nucleophile, while the keto form can act as an electrophile. This dual reactivity makes the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione (Acetylacetone): Similar structure with two carbonyl groups, but without the phenyl group.
1-Phenyl-1,3-butanedione: Similar structure with a phenyl group, but with different positioning of the carbonyl groups.
1-Phenyl-2-propanone: Similar structure with a phenyl group, but with only one carbonyl group.
Uniqueness
1,4-Pentanedione, 3-acetyl-1-phenyl- is unique due to the presence of both a phenyl group and two carbonyl groups in its structure. This combination allows for a wide range of chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
52313-43-6 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-acetyl-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)12(10(2)15)8-13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
YQRFZSSCQDRYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
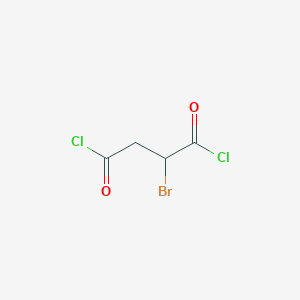
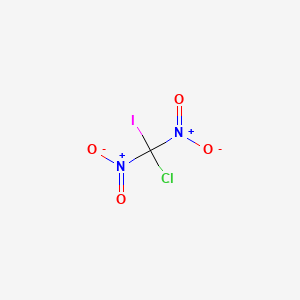
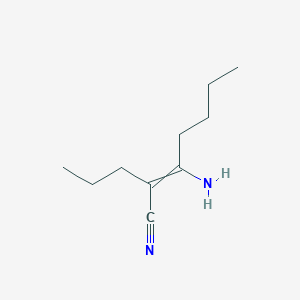
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
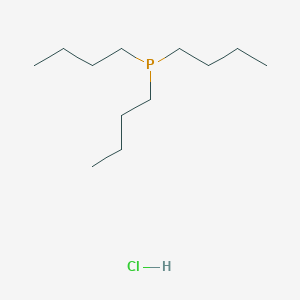
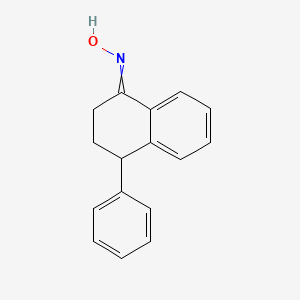
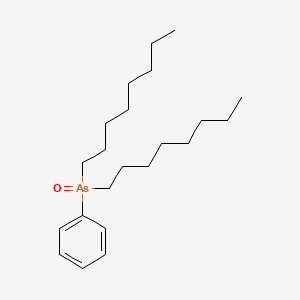
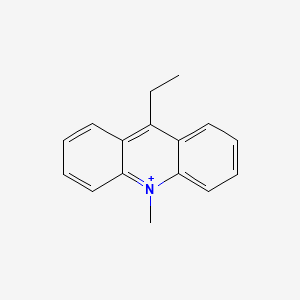
![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)
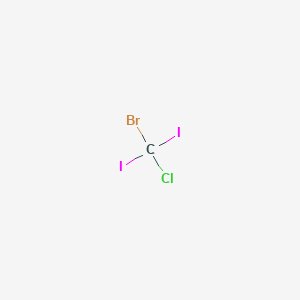
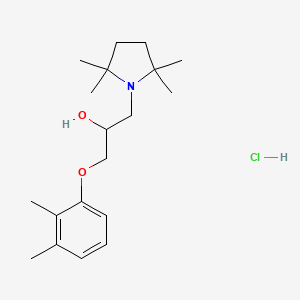
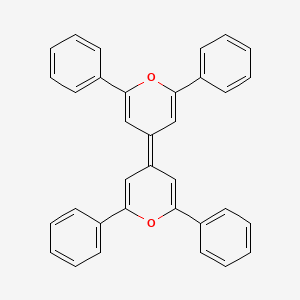
![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)
